2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Overview
Description
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE is a complex organic compound that features both imidazole and benzothiadiazole moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzylamine with glyoxal and ammonia to form the imidazole ring . The benzothiadiazole moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The benzothiadiazole moiety may contribute to the compound’s ability to interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring but lacks the benzothiadiazole moiety.
5-Methyl-2,1,3-benzothiadiazole: Contains the benzothiadiazole moiety but lacks the imidazole ring.
Uniqueness
The combination of the imidazole and benzothiadiazole moieties in 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE provides unique chemical and biological properties that are not observed in the individual components.
Properties
IUPAC Name |
4-[(2-benzyl-4,5-dihydroimidazol-1-yl)sulfonyl]-5-methyl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-12-7-8-14-16(20-24-19-14)17(12)25(22,23)21-10-9-18-15(21)11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNUKOYPVSJYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN=C3CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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